![molecular formula C21H19ClN2O4S B14975516 N-(2-chlorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B14975516.png)
N-(2-chlorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethyl-substituted dihydropyridinone ring, and a chlorophenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dihydropyridinone Ring: The dihydropyridinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, in the presence of an amine catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a base, such as triethylamine, under controlled temperature conditions.
Attachment of the Chlorophenylacetamide Moiety: The final step involves the coupling of the chlorophenylacetamide moiety to the dihydropyridinone ring through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridinone ring, leading to the formation of alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular targets in biological systems.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the dihydropyridinone ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
- 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-BROMOPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C21H19ClN2O4S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-12-15(2)24(13-19(25)23-18-11-7-6-10-17(18)22)21(26)20(14)29(27,28)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,23,25) |
InChI Key |
JRLAPQCSLCYQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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